molecular formula C14H17ClF3N3O B256808 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide

Numéro de catalogue B256808
Poids moléculaire: 335.75 g/mol
Clé InChI: ZQDIZMWRVIIVKX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways of B cells and other immune cells.

Mécanisme D'action

BTK is a key regulator of B cell receptor signaling, which is essential for B cell development and function. BTK is also involved in the signaling pathways of other immune cells, such as mast cells and macrophages. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide selectively binds to the active site of BTK and inhibits its activity, thereby blocking B cell receptor signaling and other immune cell signaling pathways. This leads to the inhibition of B cell activation, proliferation, and survival, as well as the reduction of inflammation.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide has been shown to have potent inhibitory effects on BTK activity, with an IC50 value of 0.85 nM. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide has also been shown to inhibit the phosphorylation of downstream signaling molecules, such as PLCγ2 and AKT. In animal models, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide has been shown to reduce the number of B cells in the spleen and lymph nodes, as well as the levels of autoantibodies in the serum. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide has also been shown to reduce inflammation and tissue damage in animal models of rheumatoid arthritis and lupus.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide is its selectivity for BTK, which reduces the potential for off-target effects. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide also has good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one of the limitations of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide is its low solubility, which can make it difficult to formulate for in vivo studies. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide also has a relatively short half-life in humans, which may limit its clinical efficacy.

Orientations Futures

There are several future directions for the research and development of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide. One direction is to investigate the potential use of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide in combination with other therapeutic agents, such as chemotherapy or immunotherapy, for the treatment of B cell malignancies and other diseases. Another direction is to explore the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide in animal models of other autoimmune and inflammatory diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to optimize the pharmacokinetic properties of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide and to improve its solubility for in vivo studies.

Méthodes De Synthèse

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide involves several steps, including the reaction of 2-chloro-5-trifluoromethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-methylpiperazine to form the intermediate, which is subsequently reacted with N-(2-hydroxyethyl)acetamide to yield N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide. The overall yield of the synthesis is around 20%.

Applications De Recherche Scientifique

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide has been extensively studied for its potential use as a therapeutic agent for various diseases, including B cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide has demonstrated potent inhibition of BTK and has shown efficacy in inhibiting the growth of B cell lymphoma cells. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis and lupus.

Propriétés

Nom du produit

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide

Formule moléculaire

C14H17ClF3N3O

Poids moléculaire

335.75 g/mol

Nom IUPAC

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide

InChI

InChI=1S/C14H17ClF3N3O/c1-20-4-6-21(7-5-20)9-13(22)19-12-8-10(14(16,17)18)2-3-11(12)15/h2-3,8H,4-7,9H2,1H3,(H,19,22)

Clé InChI

ZQDIZMWRVIIVKX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

SMILES canonique

CN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.